3-Chloro-4-iodoisoquinoline
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Overview
Description
3-Chloro-4-iodoisoquinoline is a chemical compound with the molecular formula C9H5ClIN. It has a molecular weight of 289.5 and is typically available in powder form . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-iodoisoquinoline is1S/C9H5ClIN/c10-9-8(11)7-4-2-1-3-6(7)5-12-9/h1-5H
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
3-Chloro-4-iodoisoquinoline is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties :
- Naruto and Togo (2021) developed a novel one-pot method for preparing 3-aryl-4-iodoisoquinolines from N-(o-arylethynyl)benzyl p-toluenesulfonamides under transition-metal-free conditions, demonstrating the compound's utility in synthetic chemistry (Naruto & Togo, 2021).
- Fang, Y. Wang, and Y. Wang (2019) described an efficient Rh2(II,II)-catalyzed reaction under mild conditions for synthesizing 4-Iodoisoquinolin-1(2 H)-ones, important for biologically and medicinally relevant compounds (Fang, Y. Wang, & Y. Wang, 2019).
- Yamamoto, Gridnev, Patil, and Jin (2009) explored the activation of alkynes with iodine and gold complexes, leading to the formation of 4-iodoisoquinolines, highlighting the compound's role in diverse chemical reactions (Yamamoto, Gridnev, Patil, & Jin, 2009).
Biological and Medicinal Applications :
- The study by Chen et al. (2014) discussed the effects of IOX3, a derivative of 3-Chloro-4-iodoisoquinoline, on mouse brains subjected to transient focal cerebral ischemia, showing its potential in neurological research (Chen et al., 2014).
- Patel et al. (2020) synthesized a range of 4-chloro-3,4-dihydroquinazolines hybrid isoniazid derivatives, demonstrating the compound's significance in developing antimalarial, antimicrobial, and antituberculosis agents (Patel et al., 2020).
Environmental and Safety Studies :
- Mao and Schimmer (2008) discussed the toxicology of Clioquinol, a related compound, to understand its neurotoxic effects, which is crucial for its safe use and repurposing (Mao & Schimmer, 2008).
Safety And Hazards
The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing hands and skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-chloro-4-iodoisoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-9-8(11)7-4-2-1-3-6(7)5-12-9/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREJHIYXRPJGHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2I)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-iodoisoquinoline | |
CAS RN |
2375269-97-7 |
Source
|
Record name | 3-chloro-4-iodoisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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